molecular formula C37H43N5O3 B5107040 N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide)

N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide)

Cat. No. B5107040
M. Wt: 605.8 g/mol
InChI Key: ZIELEERMONSXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide), also known as PTPA, is a chemical compound that has been widely used in scientific research. PTPA is a triamide derivative of pyrimidine and is composed of three amide groups and a phenylene ring. This compound has been extensively studied due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) is not fully understood. However, it has been suggested that N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) may act as a chelating agent for metal ions, which may explain its potential applications as a ligand for metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide). However, it has been suggested that N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) may have potential applications in the field of medicinal chemistry due to its potential ability to interact with metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One potential advantage of using N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) in lab experiments is its ability to act as a chelating agent for metal ions, which may be useful in various chemical reactions. However, one limitation of using N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide). One potential direction is the development of new synthetic methods for N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) that are more efficient and cost-effective. Another potential direction is the investigation of the potential applications of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) in the field of medicinal chemistry, particularly its interactions with metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) involves several steps. The first step involves the synthesis of 2,4,6-trichloropyrimidine, which is then treated with 4,1-phenylenediamine to produce 2,4,6-tris(4-aminophenyl)pyrimidine. The final step involves the reaction of 2,4,6-tris(4-aminophenyl)pyrimidine with 2,2-dimethylpropanoyl chloride to produce N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide).

Scientific Research Applications

N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for metal ions, as well as a catalyst for various chemical reactions. N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tris(2,2-dimethylpropanamide) has also been used in the synthesis of various organic compounds.

properties

IUPAC Name

N-[4-[2,6-bis[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N5O3/c1-35(2,3)32(43)38-26-16-10-23(11-17-26)29-22-30(24-12-18-27(19-13-24)39-33(44)36(4,5)6)42-31(41-29)25-14-20-28(21-15-25)40-34(45)37(7,8)9/h10-22H,1-9H3,(H,38,43)(H,39,44)(H,40,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIELEERMONSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C4=CC=C(C=C4)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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